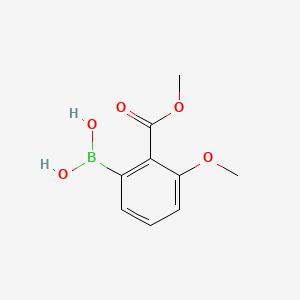

2-Methoxycarbonyl-3-methoxyphenylboronic acid

Description

2-Methoxycarbonyl-3-methoxyphenylboronic acid (CAS 603122-41-4, molecular formula C₉H₁₁BO₅) is a boronic acid derivative featuring a methoxycarbonyl (-COOCH₃) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the benzene ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science . Its structure combines electron-withdrawing (methoxycarbonyl) and electron-donating (methoxy) substituents, making it a versatile intermediate for tuning electronic and steric properties in synthetic chemistry.

Synonyms include methyl 4-borono-2-methoxybenzoate and 3-methoxy-4-(methoxycarbonyl)phenylboronic acid. It is commercially available from suppliers like Thermo Scientific, with purity levels typically at 97% .

Properties

IUPAC Name |

(3-methoxy-2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEICUNBBGBPHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681862 | |

| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-41-5 | |

| Record name | Benzoic acid, 2-borono-6-methoxy-, 1-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Methoxycarbonyl-3-methoxyphenylboronic acid typically involves the reaction of 3-methoxybenzoic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 3-methoxybenzoic acid is first converted to its corresponding boronic ester, which is then subjected to palladium-catalyzed cross-coupling with an appropriate aryl halide . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Scientific Research Applications

2-Methoxycarbonyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycarbonyl-3-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy and methoxycarbonyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Considerations

Electron-Withdrawing Groups (EWG):

- The methoxycarbonyl group (-COOCH₃) in the target compound enhances electrophilicity at the boron center, accelerating cross-coupling reactions compared to analogues with only methoxy groups (e.g., 2-Methoxyphenylboronic acid) .

- Fluorine or chlorine substituents (e.g., 2-Fluoro-3-methoxyphenylboronic acid, (3-Chloro-2-methoxyphenyl)boronic acid) further increase reactivity due to stronger electron withdrawal .

Steric Effects:

Research Findings and Industrial Relevance

Synthetic Utility:

Commercial Availability:

- Suppliers like TCI America and Thermo Scientific offer gram-to-kilogram quantities, with prices reflecting substituent complexity (e.g., halogenated derivatives are 20–30% costlier) .

Biological Activity

2-Methoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H13B O4

- Molecular Weight : 210.02 g/mol

- Structure : The compound features a phenyl ring with methoxy and methoxycarbonyl substituents, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to modulate enzyme activity and interfere with cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular responses and gene expression.

- Antimicrobial Activity : Preliminary studies suggest that boronic acids exhibit antibacterial properties against certain pathogens.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the growth of several cancer cell lines through mechanisms involving proteasome inhibition and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Proteasome inhibition |

| A549 (Lung Cancer) | 4.8 | Apoptosis induction |

| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promise against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | Strong |

| Bacillus cereus | 64 µg/mL | Weak |

Case Studies

-

Study on Anticancer Effects :

A study published in a peer-reviewed journal demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer . -

Evaluation of Antimicrobial Properties :

Another investigation focused on the antimicrobial efficacy of various boronic acids, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated a promising antibacterial effect, suggesting potential applications in treating infections caused by resistant strains .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound exhibits good gastrointestinal absorption.

- Distribution : It can penetrate cell membranes due to its lipophilic nature.

- Metabolism : Metabolic pathways involve conjugation reactions, leading to active metabolites that may enhance its biological effects.

- Excretion : Primarily eliminated via renal pathways.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy and boronic acid proton signals at δ 3.8–4.2 ppm and δ 8–9 ppm, respectively).

- FT-IR : Confirm boronic acid (B-O stretch at ~1340 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 225.06 for C₉H₁₁BO₅) .

How can researchers address boroxine formation during storage or reaction conditions?

Advanced Research Focus

Boroxine formation (trimerization of boronic acids) is mitigated by:

- Storage : Under inert gas (Ar) at –20°C in anhydrous DMF or DMSO.

- In situ regeneration : Adding molecular sieves (4Å) to reactions to absorb moisture.

- Monitoring : Periodic ¹¹B NMR analysis to detect boroxine peaks (δ 18–22 ppm) .

What role does this compound play in developing fluorescent sensors?

Applied Research Focus

The boronic acid moiety binds diols (e.g., saccharides), enabling use in:

- Glucose sensors : Conjugation with fluorophores (e.g., anthracene) for reversible binding.

- pH-responsive materials : Methoxy groups stabilize boronate esters under physiological conditions.

- Validation : Fluorescence quenching assays and X-ray crystallography confirm binding efficacy .

How should researchers resolve contradictory catalytic activity data in cross-coupling reactions?

Advanced Research Focus

Contradictions often stem from substrate electronic effects or solvent polarity. Systematic approaches include:

- Substrate scope studies : Comparing electron-rich vs. electron-poor aryl halides.

- Kinetic profiling : Time-resolved GC/MS to identify intermediates.

- Computational modeling : DFT studies to assess transition-state energetics (e.g., B–O bond dissociation barriers) .

What precautions are necessary for handling this compound to prevent decomposition?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.